molecular formula C13H17ClFNO B1422326 [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol CAS No. 1241009-43-7

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol

Cat. No. B1422326
CAS RN: 1241009-43-7
M. Wt: 257.73 g/mol
InChI Key: REZFOORFWGNCCM-UHFFFAOYSA-N
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Description

“[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol” is a chemical compound. It is a derivative of 2-Chloro-6-fluorobenzyl alcohol . The compound has a molecular formula of C7H6ClFO .


Synthesis Analysis

The synthesis of this compound could involve the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent . This compound has been used in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It has also been used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 . The molecular weight of the compound is 160.57 g/mol .

Scientific Research Applications

Antiviral Activity

The indole derivatives, which are structurally related to “[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol”, have been reported to exhibit significant antiviral properties . These compounds can be synthesized and modified to enhance their efficacy against various viral pathogens. The chloro and fluoro substitutions on the benzyl component may contribute to the binding affinity and selectivity towards viral proteins, potentially inhibiting viral replication.

Antimicrobial Efficacy

The antimicrobial activity of indole derivatives is well-documented, and the compound could be investigated for its effectiveness against bacterial and fungal strains . The chloro and fluoro groups may enhance the compound’s ability to penetrate microbial cell walls and disrupt essential biological processes.

Agrochemical Research

Fluoro- and chloro-substituted benzoic acid derivatives, which share a similar substitution pattern to the compound , have found applications in agrochemical research . They serve as precursors for products like herbicides and pesticides. The compound’s unique structure could be beneficial in developing new agrochemical agents with improved safety and efficacy profiles.

properties

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO/c14-12-2-1-3-13(15)11(12)8-16-6-4-10(9-17)5-7-16/h1-3,10,17H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZFOORFWGNCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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